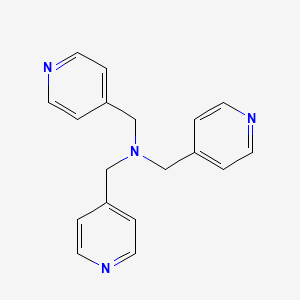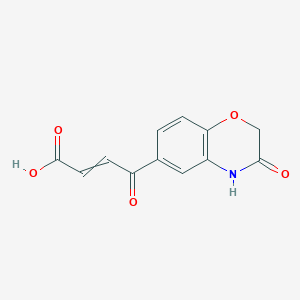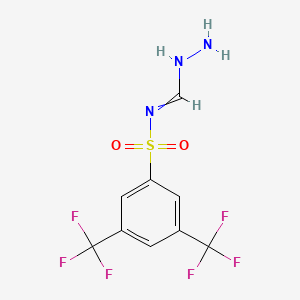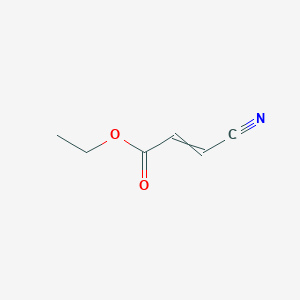
2-Propenoic acid, 3-cyano-, ethyl ester, (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Ethyl cis-(beta-cyano)acrylate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl cyanoacetate with formaldehyde in the presence of a base, followed by dehydration to yield the desired product . Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl cis-(beta-cyano)acrylate undergoes several types of chemical reactions:
Diels-Alder Reaction: It acts as a dienophile in Diels-Alder reactions, forming indeno[2,1-a]pyrrolo[3,4-c]carbazole lactam regioisomers.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the cyano group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and various catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl cis-(beta-cyano)acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethyl cis-(beta-cyano)acrylate exerts its effects varies depending on its application:
Antibacterial Action: In the form of nanoparticles, it increases levels of reactive oxygen species (ROS) in bacterial cells, leading to oxidative stress and cellular dysfunction.
Organic Synthesis: As a dienophile, it participates in Diels-Alder reactions by forming a stable bond with the diene, resulting in the formation of complex cyclic structures.
Comparison with Similar Compounds
Ethyl cis-(beta-cyano)acrylate can be compared with other cyanoacrylate compounds such as:
Ethyl 2-cyanoacrylate: Commonly used in adhesives, it has a similar structure but different reactivity and applications.
Methyl cyanoacrylate: Another adhesive compound, it has a shorter alkyl chain, affecting its bonding properties and reactivity.
Butyl cyanoacrylate: Used in medical adhesives, it has a longer alkyl chain, providing different mechanical properties and biocompatibility.
Ethyl cis-(beta-cyano)acrylate is unique due to its specific configuration and reactivity, making it particularly useful in organic synthesis and potential biomedical applications .
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
ethyl 3-cyanoprop-2-enoate |
InChI |
InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3 |
InChI Key |
AMQZZSZCLSVKLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride](/img/structure/B12513290.png)
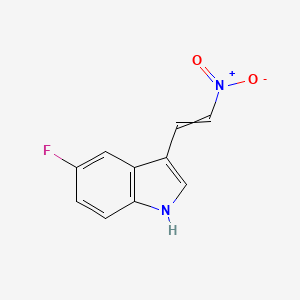
![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}butanamide](/img/structure/B12513292.png)
![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12513299.png)
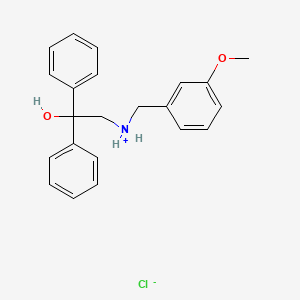
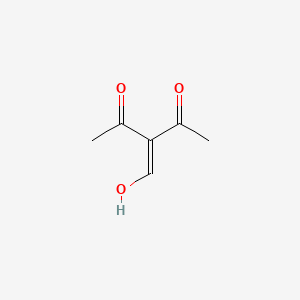
![2-[2-(2-Chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B12513311.png)
![Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12513315.png)
![{7-[2-(2-Amino-1,3-thiazol-4-yl)pent-2-enamido]-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyloxy}methyl 2,2-dimethylpropanoate hydrate hydrochloride](/img/structure/B12513319.png)
![2-Propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12513326.png)
